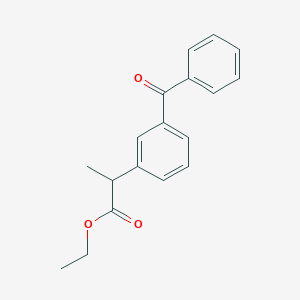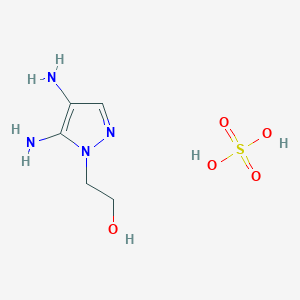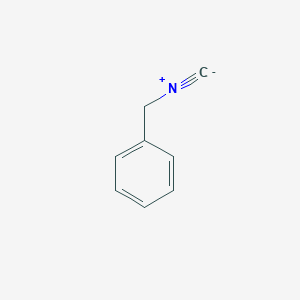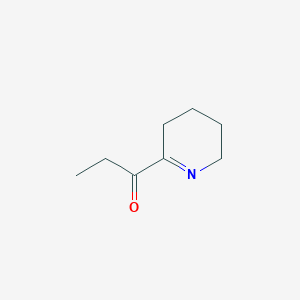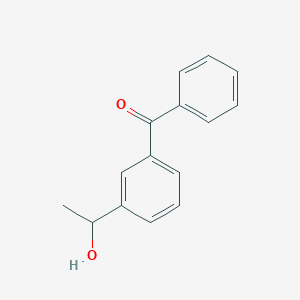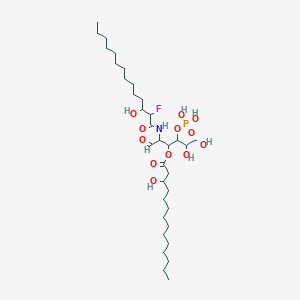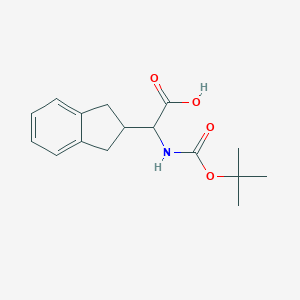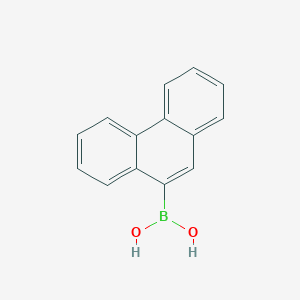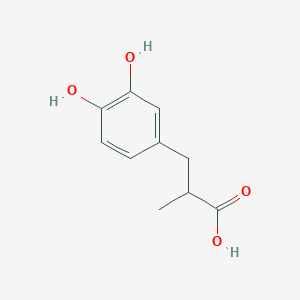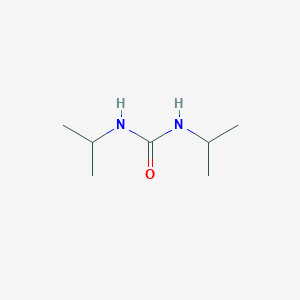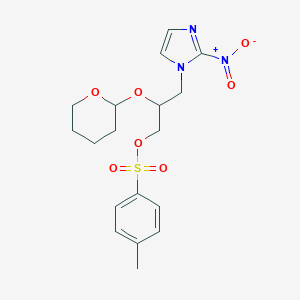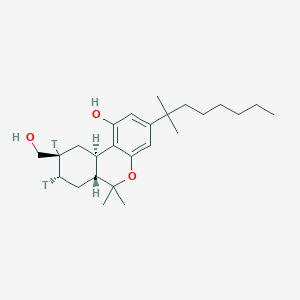
3-Dimethylheptyl-11-hydroxyhexahydrocannabinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Dimethylheptyl-11-hydroxyhexahydrocannabinol (DMH-11-OH-THC) is a synthetic cannabinoid compound that has been developed for research purposes. It is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of marijuana, but has been modified to enhance its potency and selectivity for cannabinoid receptors. DMH-11-OH-THC has been shown to have a range of potential applications in scientific research, including the study of cannabinoid receptors and their role in various physiological processes.
Mecanismo De Acción
DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol acts on the body's endocannabinoid system by binding to cannabinoid receptors, which are located throughout the body. These receptors are involved in regulating a wide range of physiological processes, including pain perception, appetite, and immune function. DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol has been shown to have a high affinity for cannabinoid receptors, which makes it a useful tool for studying the function of these receptors.
Efectos Bioquímicos Y Fisiológicos
DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol has a range of biochemical and physiological effects. It has been shown to have analgesic (pain-relieving) properties, as well as anti-inflammatory and immunosuppressive effects. DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol has also been shown to have appetite-stimulating properties, which could make it useful in the treatment of conditions such as anorexia and cachexia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol for lab experiments is its high potency and selectivity for cannabinoid receptors. This makes it a useful tool for studying the function of these receptors in various physiological processes. However, DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol also has some limitations, including its potential for toxicity and its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol. One area of interest is its potential use in the treatment of various medical conditions, such as chronic pain, inflammation, and autoimmune disorders. Other potential future directions include the development of new synthetic cannabinoids with enhanced potency and selectivity for specific cannabinoid receptors, as well as the study of the endocannabinoid system and its role in various physiological processes. Overall, DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol has the potential to be a valuable tool for scientific research in a wide range of fields.
Métodos De Síntesis
DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol can be synthesized using a variety of methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to create the desired compound, while biosynthesis involves the use of living organisms to produce the compound. Both methods have been used to produce DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol, with varying degrees of success.
Aplicaciones Científicas De Investigación
DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol has a range of potential applications in scientific research. It has been used to study the structure and function of cannabinoid receptors, as well as their role in various physiological processes such as pain perception, appetite, and immune function. DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol has also been used in studies of the endocannabinoid system, which is involved in regulating a wide range of physiological processes.
Propiedades
Número CAS |
140835-18-3 |
|---|---|
Nombre del producto |
3-Dimethylheptyl-11-hydroxyhexahydrocannabinol |
Fórmula molecular |
C25H40O3 |
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
(6aR,8S,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol |
InChI |
InChI=1S/C25H40O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h14-15,17,19-20,26-27H,6-13,16H2,1-5H3/t17-,19-,20-/m1/s1/i10T,17T/t10-,17+,19+,20+/m0 |
Clave InChI |
MVEVPDCVOXJVBD-FASICABJSA-N |
SMILES isomérico |
[H][C@@]1(C[C@@H]2[C@@H](C[C@]1([3H])CO)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCCC)O)[3H] |
SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)CO)O |
SMILES canónico |
CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)CO)O |
Sinónimos |
(3H)HU 243 3-dimethylheptyl-11-hydroxyhexahydrocannabinol HU 243 HU-243 HU243 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




